4-(2,2-Dimethyl-5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethyl-5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-5-phenyl-3,4-dihydro-2H-pyrrole with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (bromine, chlorine), solvents like dichloromethane, room temperature.
Major Products
Oxidation: Pyridine and pyrrole derivatives with oxidized functional groups.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
4-(2,2-Dimethyl-5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is used in studies related to its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4H-pyran: Similar in structure but lacks the pyridine ring.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares the pyrrole ring but has different substituents.
Uniqueness
4-(2,2-Dimethyl-5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)pyridine is unique due to the combination of the pyridine and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or electronic properties .
Properties
CAS No. |
61196-80-3 |
---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
4-(2,2-dimethyl-5-phenyl-3,4-dihydropyrrol-3-yl)pyridine |
InChI |
InChI=1S/C17H18N2/c1-17(2)15(13-8-10-18-11-9-13)12-16(19-17)14-6-4-3-5-7-14/h3-11,15H,12H2,1-2H3 |
InChI Key |
FIFWCLKNZLVLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=N1)C2=CC=CC=C2)C3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.